molecular formula C9H9BrN2O B1450640 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2103352-52-7

4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1450640
CAS No.: 2103352-52-7
M. Wt: 241.08 g/mol
InChI Key: VIQJYENGQPFQJR-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2O. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted with a bromine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 1-position. It is a solid at room temperature and is used in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 4-thio-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, etc.

    Oxidation Products: 4-bromo-7-formyl-1-methyl-1H-pyrrolo[2,3-c]pyridine.

    Reduction Products: 4-bromo-7-methoxy-1-methyl-1,2-dihydro-1H-pyrrolo[2,3-c]pyridine.

Scientific Research Applications

4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites, thereby altering the function of the target protein. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyrrolo[2,3-c]pyridine core. This combination of substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-bromo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-4-3-6-7(10)5-11-9(13-2)8(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQJYENGQPFQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211198
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103352-52-7
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103352-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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